PFI-4

Descripción general

Descripción

PFI-4 es un potente e inhibidor selectivo de la proteína 1B que contiene dominio bromodominio y dedo PHD (BRPF1B). Es una sonda química desarrollada para estudiar la función de BRPF1B, que es una proteína de andamiaje involucrada en el ensamblaje de complejos de acetiltransferasas de histonas. Estos complejos juegan roles cruciales en la reparación del ADN, la recombinación, la replicación y la activación de la transcripción .

Aplicaciones Científicas De Investigación

PFI-4 tiene varias aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como una sonda química para estudiar la función de BRPF1B y su papel en la acetilación de histonas.

Biología: En la investigación biológica, this compound se utiliza para investigar el papel de BRPF1B en la reparación del ADN, la recombinación y la replicación.

Industria: This compound se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a BRPF1B.

Mecanismo De Acción

PFI-4 ejerce sus efectos mediante la unión selectiva al dominio bromodominio de BRPF1B con alta afinidad (Kd = 13 nM). Esta unión inhibe la interacción de BRPF1B con péptidos de histonas acetilados, interrumpiendo así la función de los complejos de acetiltransferasas de histonas. Los objetivos moleculares y las vías involucradas incluyen la proteína BRPF1B y la vía de acetilación de histonas .

Análisis Bioquímico

Biochemical Properties

PFI-4 specifically binds to BRPF1B with a K_D of 13 nM as determined by isothermal titration calorimetry (ITC) . BRPF1B is a scaffolding protein that assembles histone acetyltransferase (HAT) complexes of the MOZ/MORF family . These complexes play crucial roles in DNA repair, recombination, replication, and transcription activation .

Cellular Effects

In U2OS cells transfected with a BRPF1B triple bromodomain construct with a nuclear localization signal (NLS), this compound reduces recovery time in the fluorescence recovery after photobleaching (FRAP) assay at 500 nM, while showing no effect on BRPF1A . This compound induces re-localization of BRPF1B, resulting in a more uniform distribution in nuclei and expression in nucleoli, as well as a greater expression in the cytoplasm .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with BRPF1B . It displaces NanoLuc-tagged BRPF1B bromodomain from Halo-tagged histone H3.3 and disrupts chromatin binding . This suggests that this compound may influence gene expression by modulating the accessibility of chromatin.

Temporal Effects in Laboratory Settings

It is known that this compound is non-toxic up to 50 μM in U2OS cells .

Subcellular Localization

This compound induces re-localization of BRPF1B, resulting in a more uniform distribution in nuclei and expression in nucleoli, as well as a greater expression in the cytoplasm . This suggests that this compound may influence the subcellular localization of BRPF1B.

Métodos De Preparación

PFI-4 se puede sintetizar a través de una serie de reacciones químicasLas condiciones de reacción típicamente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Análisis De Reacciones Químicas

PFI-4 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores.

Comparación Con Compuestos Similares

PFI-4 es único en su alta selectividad y potencia para BRPF1B en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

PFI-1: Un inhibidor selectivo de la familia de proteínas bromodominio y extra-terminal (BET).

Bromosporina: Un inhibidor de bromodominio de amplio espectro.

Propiedades

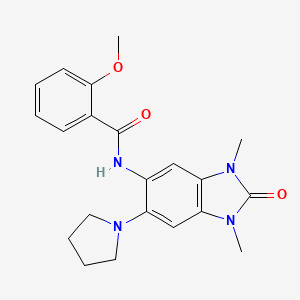

IUPAC Name |

N-(1,3-dimethyl-2-oxo-6-pyrrolidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-23-17-12-15(22-20(26)14-8-4-5-9-19(14)28-3)16(25-10-6-7-11-25)13-18(17)24(2)21(23)27/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIJLRJBZDBVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PFI-4 is a potent and selective inhibitor of the bromodomain and PHD finger-containing protein 1B (BRPF1B) [ , ]. BRPF1B is a scaffolding protein that recruits histone acetyltransferases of the MYST family to chromatin, influencing gene expression. By binding to the bromodomain of BRPF1B, this compound displaces it from chromatin, ultimately leading to the repression of specific transcriptional programs [ ].

A: Studies show that this compound, in combination with Taxol, significantly reduces the viability of Taxol-resistant TNBC cells [ ]. This effect is attributed to a dual mechanism. First, this compound negatively impacts ribosome biogenesis-related genes, reducing protein translation in resistant cells. Second, this compound directly interacts with the promoter region of the ABCB1 gene, a multidrug resistance transporter, leading to decreased ABCB1 expression [ ]. This dual action makes the TNBC cells more susceptible to Taxol.

A: Research suggests that this compound itself does not directly inhibit cell growth and proliferation [ ]. Its main mode of action is through modulating gene expression by targeting BRPF1B.

A: this compound demonstrates the ability to impair the differentiation of both murine bone marrow cells and human monocytes into osteoclasts, which are cells responsible for bone resorption [ ]. This effect is achieved by specifically repressing the transcriptional programs crucial for osteoclastogenesis [ ].

A: Yes, research indicates that this compound might act as an inhibitor of the efflux transporter ABCG2 [ ]. This off-target effect could potentially influence the intracellular accumulation of certain drugs, like TAK-243 [ ].

A: The ability of this compound to impair osteoclast differentiation suggests its potential application in treating conditions characterized by excessive bone resorption, such as osteoporosis. It could also be investigated as a therapeutic agent for managing osteolytic malignant bone lesions [ ].

A: While specific SAR studies for this compound are not detailed in the provided research papers, the development of this compound and its analogs with varying selectivity for BRPF isoforms highlights the significance of structural modifications in influencing target affinity and selectivity [ ]. Further research in this area would be beneficial for optimizing the therapeutic potential of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609982.png)

![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)

![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride](/img/structure/B609985.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide](/img/structure/B609987.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B609988.png)

![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)

![3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide](/img/structure/B609992.png)

![1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid](/img/structure/B609999.png)

![(4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B610000.png)